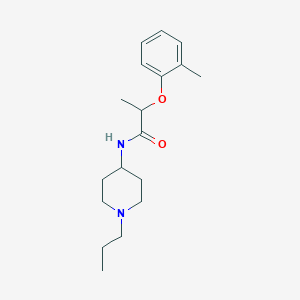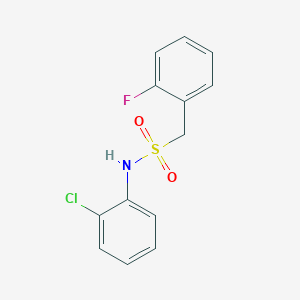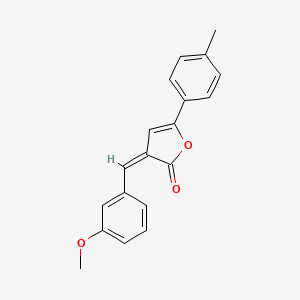![molecular formula C20H28BrNO2S B4739900 N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a type of ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide is a selective antagonist of the P2X7 receptor, which is a type of ATP-gated ion channel. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, microglia, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the formation of the inflammasome, which is involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide has been shown to block the P2X7 receptor and inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. This has been demonstrated in various in vitro and in vivo studies. N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide has also been shown to alleviate neuropathic pain in mice by blocking the P2X7 receptor. In addition, N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide is its selectivity for the P2X7 receptor, which allows for specific targeting of this receptor. This is important for studying the role of the P2X7 receptor in various diseases. However, one of the limitations of N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that can be used in clinical settings. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide and its effects on other signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders. In a study published in the Journal of Neuroscience, N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide was shown to alleviate neuropathic pain in mice by blocking the P2X7 receptor. In another study published in the Journal of Medicinal Chemistry, N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide was found to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO2S/c1-2-3-19(22-25(23,24)18-6-4-17(21)5-7-18)20-11-14-8-15(12-20)10-16(9-14)13-20/h4-7,14-16,19,22H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAFVLQJLGZUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)
![2-[(3-phenylpropyl)thio]-1H-benzimidazole](/img/structure/B4739850.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)

![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4739910.png)
![N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4739911.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)